![molecular formula C13H18N4O2S B6626220 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of pyrazole derivatives. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mécanisme D'action
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea exerts its anti-cancer effects by inhibiting BTK, a critical enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell survival and proliferation, and its inhibition leads to decreased proliferation and survival of malignant B-cells. In addition, BTK inhibition has been shown to modulate the tumor microenvironment, leading to enhanced anti-cancer activity.
Biochemical and Physiological Effects:
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea has been shown to have potent anti-cancer activity in preclinical models of B-cell malignancies. In addition to inhibiting BTK signaling, TAK-659 has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to enhanced anti-cancer activity. TAK-659 has also been shown to modulate the tumor microenvironment, leading to enhanced anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea in lab experiments is its potent anti-cancer activity in preclinical models of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models. One limitation of using TAK-659 in lab experiments is its specificity for BTK, which may limit its efficacy in other types of cancer.
Orientations Futures
For research on TAK-659 include evaluating its efficacy in combination with other anti-cancer agents, identifying biomarkers of response, and developing strategies to overcome resistance to BTK inhibition.
Méthodes De Synthèse
The synthesis of 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea involves several steps. The starting material is 4-chloromethylpyrazole, which is reacted with 2-methoxyethylamine to form 1-(2-methoxyethyl)pyrazol-4-yl)methylamine. This intermediate is then reacted with 2-(thiophen-2-ylmethyl)isocyanate to form the final product, 1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea.
Applications De Recherche Scientifique
1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Propriétés
IUPAC Name |
1-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-19-5-4-17-10-11(8-16-17)7-14-13(18)15-9-12-3-2-6-20-12/h2-3,6,8,10H,4-5,7,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVKMPYHNZWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


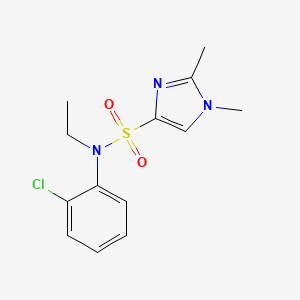
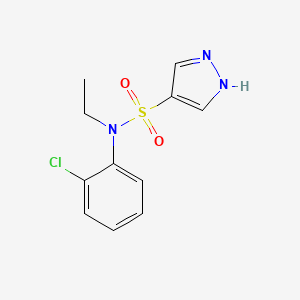
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
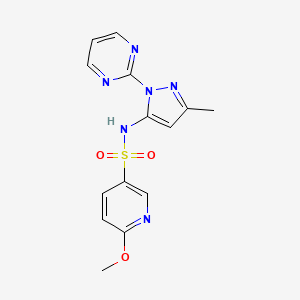
![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)
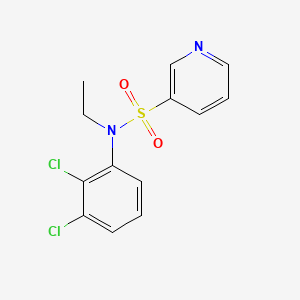
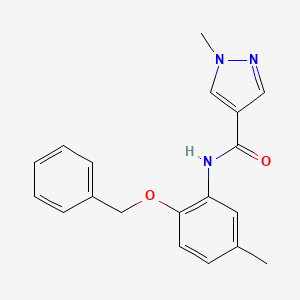
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)